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Compound of Interest

Compound Name: 2-(4-Nitrophenoxy)pyrimidine

Cat. No.: B172826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic and

spectrometric data for the compound 2-(4-Nitrophenoxy)pyrimidine (CAS No. 181801-29-6).

Due to the limited availability of published experimental data for this specific molecule, this

document presents predicted spectroscopic values and representative experimental protocols.

This information is intended to serve as a reference for researchers involved in the synthesis,

identification, and characterization of this and related compounds.

Compound Information
Property Value

IUPAC Name 2-(4-Nitrophenoxy)pyrimidine

CAS Number 181801-29-6

Molecular Formula C₁₀H₇N₃O₃

Molecular Weight 217.18 g/mol

Structure alt text

Predicted Spectroscopic Data
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The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared

(IR) spectral data for 2-(4-Nitrophenoxy)pyrimidine. These predictions are based on

established principles of spectroscopy and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.65 Doublet 2H Pyrimidine H-4, H-6

~8.30 Doublet 2H Nitrophenyl H-3, H-5

~7.30 Doublet 2H Nitrophenyl H-2, H-6

~7.15 Triplet 1H Pyrimidine H-5

Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm) Assignment

~164.0 Pyrimidine C-2

~158.5 Pyrimidine C-4, C-6

~155.0 Nitrophenyl C-1 (ipso)

~145.0 Nitrophenyl C-4 (ipso)

~125.5 Nitrophenyl C-3, C-5

~121.0 Nitrophenyl C-2, C-6

~117.0 Pyrimidine C-5

Table 3: Predicted IR Absorption Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b172826?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H Aromatic Stretch

~1600-1580 Strong C=N Stretch (Pyrimidine Ring)

~1520, ~1345 Strong
Asymmetric & Symmetric NO₂

Stretch

~1480-1440 Medium Aromatic C=C Stretch

~1250-1200 Strong Aryl-O Stretch

Table 4: Mass Spectrometry Data
Technique Expected m/z

Electrospray Ionization (ESI) [M+H]⁺: 218.05, [M+Na]⁺: 240.03

Electron Ionization (EI)
Molecular Ion [M]⁺˙: 217.05, with significant

fragmentation

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic and spectrometric

data for a compound such as 2-(4-Nitrophenoxy)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a spectral width of approximately 16

ppm.

Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
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Collect 16 to 64 scans for adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to approximately 220-250 ppm.

Employ a pulse angle of 45 degrees with a relaxation delay of 2-5 seconds.

Accumulate several thousand scans (e.g., 1024 or more) to achieve a good signal-to-

noise ratio.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference

the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a

diamond or germanium ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Sample Preparation (ESI): Prepare a dilute solution of the sample (approximately 1 mg/mL)

in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)

source, such as a quadrupole or time-of-flight (TOF) analyzer.

Data Acquisition (ESI):

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to maximize the signal of the ion of interest.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and any

adducts or fragments.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a

novel chemical entity like 2-(4-Nitrophenoxy)pyrimidine.
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Caption: General workflow for synthesis and characterization.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Elucidation of 2-(4-
Nitrophenoxy)pyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b172826#spectroscopic-data-for-2-4-nitrophenoxy-
pyrimidine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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